Neopentyl glycol dimethylsulfate
Overview
Description
Mechanism of Action
Target of Action
Neopentyl glycol dimethylsulfate, also known as 2,2-Dimethylpropane-1,3-diyl dimethanesulfonate, is a chemical compound that is used in various industrial applications
Mode of Action
The compound contains two sulfate groups, which might act as leaving groups in certain reactions, allowing the attached methyl groups to participate in alkylation reactions with nucleophiles. This means that it can transfer its methyl groups to other molecules, thereby modifying their structure and function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For example, its reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature .
Biochemical Analysis
Biochemical Properties
It is known that neopentyl glycol, the parent compound, is used in the synthesis of polyesters, enhancing their stability towards heat, light, and water
Cellular Effects
It is known that neopentyl glycol, the parent compound, enhances the stability of polyesters
Molecular Mechanism
It is known that neopentyl glycol, the parent compound, is used in the synthesis of polyesters
Preparation Methods
Neopentyl glycol dimethylsulfate can be synthesized through the reaction of neopentyl glycol with dimethyl sulfate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and ensuring the removal of by-products to achieve a high yield of the desired compound .
Industrial production methods for this compound often involve continuous-flow microreactors, which allow for precise control over reaction conditions and improved efficiency compared to traditional batch reactors .
Chemical Reactions Analysis
Neopentyl glycol dimethylsulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethyl sulfate groups are replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neopentyl glycol dimethylsulfate is utilized in several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of polyesters and other polymers, enhancing their stability and performance.
Material Science: This compound is employed in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Comparison with Similar Compounds
Neopentyl glycol dimethylsulfate can be compared to other similar compounds such as:
Neopentyl glycol diglycidyl ether: This compound is used in the synthesis of epoxy resins and has different reactivity and applications compared to this compound.
Trimethylolpropane: Another polyol used in the production of polymers and resins, but with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce dimethyl sulfate groups into various molecules, making it a valuable reagent in organic synthesis and industrial processes .
Properties
IUPAC Name |
(2,2-dimethyl-3-methylsulfonyloxypropyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S2/c1-7(2,5-12-14(3,8)9)6-13-15(4,10)11/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBDNGMNEVIICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305786 | |
Record name | Neopentyl glycol dimethylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-41-2 | |
Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dimethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53555-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 171672 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53555-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neopentyl glycol dimethylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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